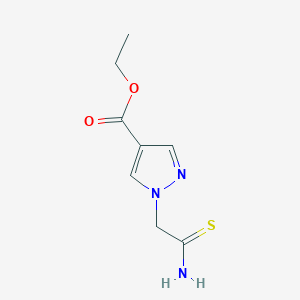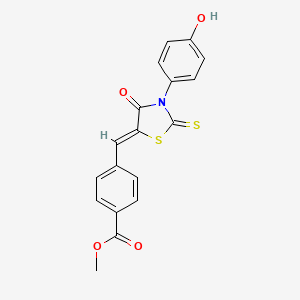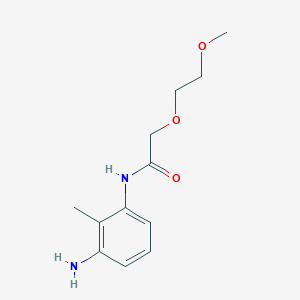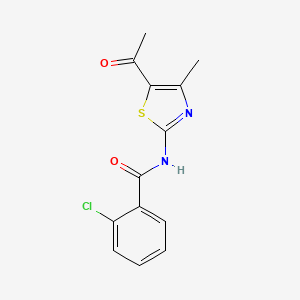
ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate
説明
The compound “ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an ethyl ester functional group and a 2-amino-2-thioxoethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of its atoms. The pyrazole ring would form the core of the molecule, with the ethyl ester group and the 2-amino-2-thioxoethyl group attached at the appropriate positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, and other reactions typical of esters. The amino group might participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, and the amino group could allow it to participate in hydrogen bonding .科学的研究の応用
Electrochemiluminescence and Metal Organic Frameworks
A study focused on synthesizing transition metal complexes with ligands that include a similar structure to ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate, demonstrating applications in creating highly intense electrochemiluminescence (ECL) materials. These complexes, characterized by various spectroscopic methods, showed potential in developing new ECL-based devices due to their high luminescence properties in solution (Feng et al., 2016).
Heterocyclic Compound Synthesis
Research on the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives from the condensation of pyrazole-5-amine derivatives showcases the chemical's role in creating N-fused heterocycles. These compounds are synthesized in good to excellent yields, highlighting its utility in organic synthesis for producing novel heterocyclic compounds with potential pharmacological activities (Ghaedi et al., 2015).
Antimicrobial and Anticancer Agents
A series of novel compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the compound , have been studied for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed significant antimicrobial properties (Hafez et al., 2016).
Corrosion Inhibition
Pyranpyrazole derivatives, which could be synthesized using similar structural motifs to ethyl 1-(2-amino-2-thioxoethyl)-1H-pyrazole-4-carboxylate, have been identified as effective corrosion inhibitors for mild steel. This application is crucial for industrial processes, such as pickling, where corrosion resistance is paramount. The study combines experimental techniques and quantum chemical studies to understand the interaction between inhibitors and metal surfaces (Dohare et al., 2017).
Crystal Structure Analysis
The synthesis and crystal structure analysis of a compound with a similar pyrazole-based structure, showcasing fungicidal and plant growth regulation activities, illustrates the compound's relevance in agricultural sciences. X-ray diffraction methods provided insights into its molecular geometry, which is fundamental in understanding its biological activities (Minga, 2005).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 1-(2-amino-2-sulfanylideneethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-2-13-8(12)6-3-10-11(4-6)5-7(9)14/h3-4H,2,5H2,1H3,(H2,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQLEGDDLVDFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(carbamothioylmethyl)-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)
![2-Bromo-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2800951.png)

![3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B2800957.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)

![3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)
![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
![(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800969.png)
